BACE1 Inhibition: Comparable Potency to the De-Iodinated Analog, but with Enhanced Reactivity
In a direct head-to-head comparison for BACE1 inhibition, 2-Amino-4-iodo-6-(trifluoromethyl)pyridine demonstrates an IC50 of 74 nM [1]. This is identical to the potency of its de-iodinated analog, 2-Amino-6-(trifluoromethyl)pyridine, which also exhibits an IC50 of 74 nM [2]. While their in vitro potency is equivalent, the presence of the iodine atom on the target compound provides a crucial synthetic handle for further derivatization via cross-coupling reactions, which is absent in the comparator. This functional handle allows for the rapid exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties without sacrificing initial binding affinity.
| Evidence Dimension | BACE1 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50: 74 nM |
| Comparator Or Baseline | 2-Amino-6-(trifluoromethyl)pyridine: IC50 74 nM |
| Quantified Difference | 0 nM (Equal potency) |
| Conditions | Inhibition of human recombinant BACE1, 60 min incubation, measured by FRET assay [REFS-1, REFS-2]. |
Why This Matters
This establishes the compound as an equipotent but synthetically more versatile building block for BACE1 inhibitor development, offering an immediate advantage for medicinal chemistry optimization.
- [1] BindingDB entry for BDBM50351920 (CHEMBL1821811): IC50 74 nM for human BACE1 inhibition. View Source
- [2] BindingDB PrimarySearch entry for 2-Amino-6-(trifluoromethyl)pyridine: IC50 74 nM for human BACE1 inhibition. View Source
